2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a methoxyphenyl group, and a trimethylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the attachment of the trimethylphenyl group. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzene derivatives, and trimethylbenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and has applications in organic synthesis and biological research.
Dichloroaniline: This compound features an aniline ring with chlorine substitutions and is used in the production of dyes and herbicides.
Uniqueness
2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-13-9-14(2)20(15(3)10-13)24-19(25)12-27-21-22-11-18(23-21)16-5-7-17(26-4)8-6-16/h5-11H,12H2,1-4H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESCZWMVIQZHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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